![molecular formula C19H20N2O3 B5598147 (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone](/img/structure/B5598147.png)
(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone
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Overview
Description
(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone, also known as DIBOM, is a chemical compound that has been studied for its potential applications in scientific research. DIBOM is a benzimidazole derivative that has shown promising results in various studies, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone is not fully understood, but it has been proposed that (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone works by inhibiting certain signaling pathways that are involved in cancer cell proliferation and inflammation. (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has been shown to inhibit the expression of various proteins that are involved in cell cycle regulation and inflammation, such as cyclin D1 and COX-2.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammation. (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone in lab experiments is its potent anticancer and anti-inflammatory activities. (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has also been shown to have low toxicity, which makes it a promising candidate for further development. However, one limitation of using (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone. One potential area of research is the development of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone derivatives with improved solubility and bioavailability. Another area of research is the investigation of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone's potential use in combination with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone and its potential use in treating neurodegenerative diseases.
Synthesis Methods
The synthesis of (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone involves the reaction of 1-isopropyl-2-aminobenzimidazole with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
(3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has been studied for its potential applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has shown significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has also been studied for its potential use in treating inflammation-related diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, (3,4-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanone has shown potential in treating neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)21-15-8-6-5-7-14(15)20-19(21)18(22)13-9-10-16(23-3)17(11-13)24-4/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPQCPKHLVRFCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49668245 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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